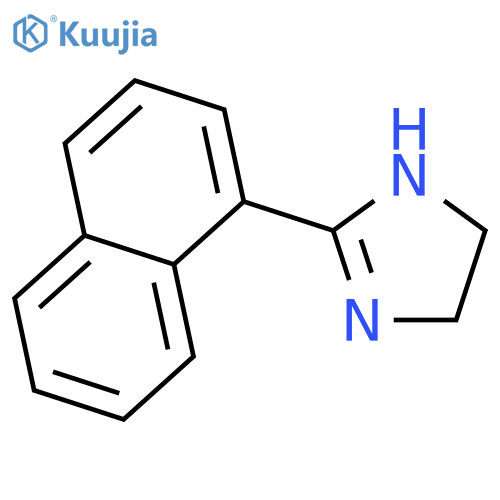Cas no 13623-57-9 (2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole)

13623-57-9 structure
商品名:2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole
2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole
- 2-naphthalen-1-yl-4,5-dihydro-1H-imidazole
- 5-23-08-00268 (Beilstein Handbook Reference)
- BRN 0153198
- DTXSID30159737
- 2-(Naphthyl-(1'))imidazolin [German]
- SCHEMBL9575177
- 13623-57-9
- HS-3475
- BDBM50473173
- CHEMBL418536
- 2-IMIDAZOLINE, 2-(1-NAPHTHYL)-
- 2-(1-Naphthyl)-4,5-dihydro-1H-imidazole
- 2-(1-Naphthyl)-2-imidazoline
- 2-(Naphthyl-(1'))imidazolin
- E86954
- 1H-Imidazole, 4,5-dihydro-2-(1-naphthalenyl)-
-
- インチ: InChI=1S/C13H12N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-7H,8-9H2,(H,14,15)
- InChIKey: MDCXOIKCXHEYQK-UHFFFAOYSA-N
- ほほえんだ: C1CN=C(N1)C2=CC=CC3=CC=CC=C32
計算された属性
- せいみつぶんしりょう: 196.10016
- どういたいしつりょう: 196.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 24.4Ų
じっけんとくせい
- PSA: 24.39
2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1193855-1g |
2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazole |
13623-57-9 | 95% | 1g |
$357.0 | 2024-04-24 |
2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole 関連文献
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
13623-57-9 (2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole) 関連製品
- 936-49-2(2-Phenyl-2-imidazoline)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:13623-57-9)2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole

清らかである:99%
はかる:1g
価格 ($):321.0